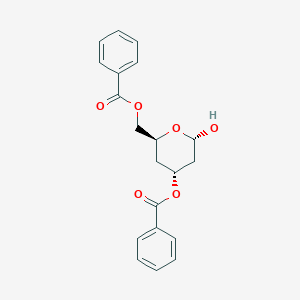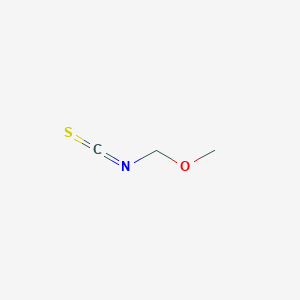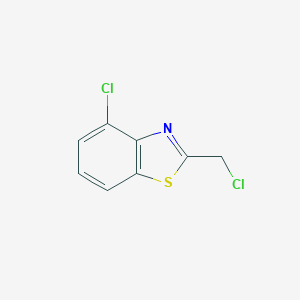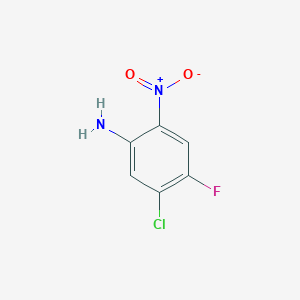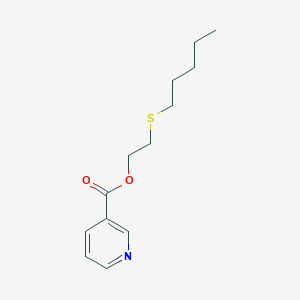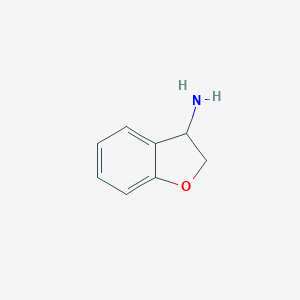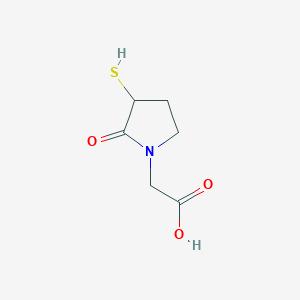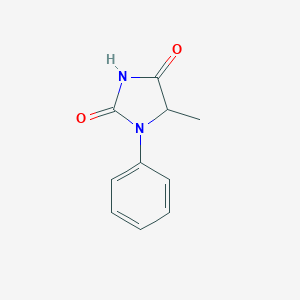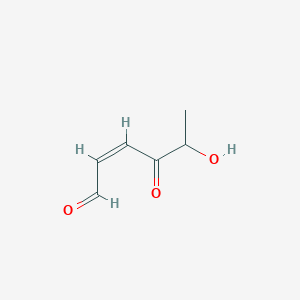
(Z)-5-Hydroxy-4-oxohex-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-Hydroxy-4-oxohex-2-enal, also known as 4-Hydroxy-2-nonenal (HNE), is a highly reactive and cytotoxic aldehyde produced by the peroxidation of polyunsaturated fatty acids (PUFAs) in biological systems. It is a major biomarker of oxidative stress and has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HNE.
作用機序
HNE exerts its cytotoxic effects by reacting with nucleophilic sites on proteins, DNA, and other biomolecules. HNE can form covalent adducts with proteins, leading to the formation of protein carbonyls and the alteration of protein structure and function. HNE can also form DNA adducts, leading to DNA damage and mutation. In addition, HNE can modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa B (NF-κB) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway, leading to the activation of pro-inflammatory and pro-survival genes.
生化学的および生理学的効果
HNE has been shown to have a wide range of biochemical and physiological effects. HNE can induce oxidative stress, inflammation, and apoptosis, leading to cell damage and death. HNE can also induce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), leading to the recruitment of immune cells to the site of inflammation. In addition, HNE can induce the expression of anti-apoptotic genes, such as B-cell lymphoma 2 (Bcl-2), leading to cell survival.
実験室実験の利点と制限
HNE has several advantages and limitations for lab experiments. HNE is a highly reactive and cytotoxic molecule, which makes it a useful tool for studying oxidative stress and its role in disease pathogenesis. HNE can be used to induce oxidative stress in vitro and in vivo, leading to the activation of signaling pathways and the expression of pro-inflammatory and pro-survival genes. However, HNE is also a highly unstable molecule, which makes it difficult to handle and store. In addition, HNE can react with other biomolecules, leading to the formation of non-specific adducts and the alteration of experimental results.
将来の方向性
There are several future directions for research on HNE. One direction is to develop new methods for the synthesis and purification of HNE, which will enable researchers to study its effects in a more controlled and reproducible manner. Another direction is to investigate the role of HNE in the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of diseases. A third direction is to explore the potential therapeutic applications of HNE, such as its use as a biomarker for disease diagnosis and prognosis, or its use as a target for drug development. Overall, HNE represents a promising area of research that has the potential to advance our understanding of oxidative stress and its role in disease pathogenesis.
合成法
HNE can be synthesized by the peroxidation of PUFAs, such as linoleic acid, arachidonic acid, and docosahexaenoic acid, in the presence of reactive oxygen species (ROS) or reactive nitrogen species (RNS). This process leads to the formation of lipid hydroperoxides, which can decompose to form HNE. HNE can also be synthesized by the reaction of 4-hydroxy-2-pentenal (4-HPE) with acetaldehyde.
科学的研究の応用
HNE has been extensively studied in the field of oxidative stress and has been shown to play a role in the pathogenesis of several diseases. HNE has been implicated in the development of cancer by promoting cell proliferation, angiogenesis, and metastasis. HNE has also been shown to contribute to the pathogenesis of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inducing oxidative damage, inflammation, and apoptosis. In addition, HNE has been implicated in the development of cardiovascular diseases by promoting lipid peroxidation, inflammation, and endothelial dysfunction.
特性
CAS番号 |
107469-21-6 |
|---|---|
製品名 |
(Z)-5-Hydroxy-4-oxohex-2-enal |
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
(Z)-5-hydroxy-4-oxohex-2-enal |
InChI |
InChI=1S/C6H8O3/c1-5(8)6(9)3-2-4-7/h2-5,8H,1H3/b3-2- |
InChIキー |
NFDUHTIWSCMVFM-IHWYPQMZSA-N |
異性体SMILES |
CC(C(=O)/C=C\C=O)O |
SMILES |
CC(C(=O)C=CC=O)O |
正規SMILES |
CC(C(=O)C=CC=O)O |
同義語 |
2-Hexenal, 5-hydroxy-4-oxo-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



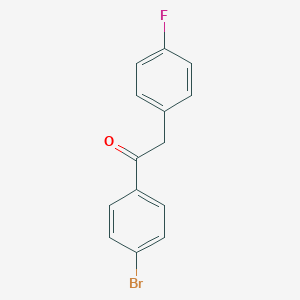

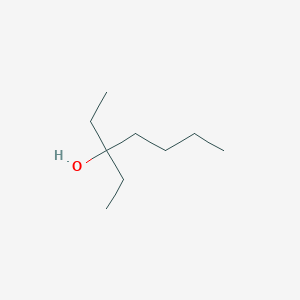
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)

